molecular formula C17H33NO5 B1382964 12-(Boc-aminooxy)-dodecanoic acid CAS No. 1262960-18-8

12-(Boc-aminooxy)-dodecanoic acid

Cat. No.: B1382964
CAS No.: 1262960-18-8
M. Wt: 331.4 g/mol
InChI Key: DTQCOXJVOOSNKY-UHFFFAOYSA-N
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Description

12-(Boc-aminooxy)-dodecanoic acid is a useful research compound. Its molecular formula is C17H33NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

12-[(2-methylpropan-2-yl)oxycarbonylamino]oxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO5/c1-17(2,3)23-16(21)18-22-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQCOXJVOOSNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Background and Significance of 12 Boc Aminooxy Dodecanoic Acid in Advanced Organic and Bioorganic Chemistry

Evolution of Boc-Protected Aminooxy Building Blocks in Synthetic Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. Its stability under many reaction conditions and its facile removal under acidic conditions make it an invaluable tool for chemists. The formation of Boc-protected amines is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This method is highly efficient and chemoselective. organic-chemistry.org

Aminooxy groups, on the other hand, offer a chemoselective ligation method. They can react with aldehydes or ketones to form stable oxime linkages. The combination of a Boc-protected aminooxy group within a single molecule creates a powerful building block for complex molecular architectures. The Boc group provides robust protection during multi-step syntheses, while the masked aminooxy functionality awaits a specific deprotection step to reveal its reactive potential. rsc.org The development of such bifunctional building blocks, including those with varying linker lengths, has been a significant advancement, allowing for precise control over the distance between conjugated molecules. nih.gov

Strategic Importance of Functionalized Long-Chain Fatty Acids in Chemical Biology and Material Science

Long-chain fatty acids are fundamental components of biological systems, serving as building blocks for cell membranes, energy storage molecules, and signaling molecules. nih.gov Their amphiphilic nature, with a hydrophilic carboxylic acid head and a long hydrophobic alkyl chain, drives the formation of micelles and bilayers, essential structures in biology and material science. chemimpex.comrsc.org

The functionalization of long-chain fatty acids at the omega (ω) position, farthest from the carboxylic acid, creates heterobifunctional molecules with broad applications. These molecules can be used to modify surfaces, create functionalized polymers, and develop novel drug delivery systems. chemimpex.comtandfonline.com For instance, ω-amino fatty acids like 12-aminododecanoic acid are monomers for the production of polymers like Nylon-12. google.comnih.gov The long alkyl chain imparts specific physical properties, such as hydrophobicity and the ability to self-assemble, while the terminal functional group allows for covalent attachment to other molecules or materials. chemimpex.comtandfonline.com This dual-functionality is of strategic importance in fields ranging from the development of advanced materials to the study of biological processes at the molecular level. chemimpex.comnih.gov

Structural and Chemical Context of 12-(Boc-aminooxy)-dodecanoic Acid as a Precursor Molecule

This compound is a bifunctional molecule that combines the features of a long-chain fatty acid and a protected aminooxy group. Its structure consists of a twelve-carbon dodecanoic acid backbone, which provides a hydrophobic spacer. At one end of the chain is a carboxylic acid group, and at the other is a Boc-protected aminooxy group.

This unique structure makes it a valuable precursor molecule in a variety of synthetic applications. The carboxylic acid end can be activated and coupled to amines, alcohols, or other nucleophiles to form amides, esters, and other derivatives. The Boc-protected aminooxy end is stable to many reaction conditions but can be deprotected under mildly acidic conditions to reveal the reactive aminooxy group. This liberated aminooxy group can then be chemoselectively ligated to molecules containing an aldehyde or ketone, forming a stable oxime bond. nih.gov

This "click-like" reactivity makes this compound an ideal linker for bioconjugation, where it can be used to attach drugs, imaging agents, or probes to biomolecules like proteins. chemimpex.com It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. medchemexpress.com The dodecanoic acid chain in these applications acts as a flexible spacer, allowing the two ends of the bifunctional linker to reach their respective binding partners.

Physicochemical Properties of a Related Compound, 12-(Boc-amino)dodecanoic acid:

Property Value
Synonyms Boc-12-Ado-OH, 12-(Boc-amino)dodecanoic acid
CAS Number 18934-81-1
Molecular Formula C₁₇H₃₃NO₄
Molecular Weight 315.4 g/mol
Appearance White powder
Melting Point 80 - 84 °C
Purity ≥ 99% (HPLC)
Storage Conditions 0 - 8 °C

Data sourced from Chem-Impex. chemimpex.com

Synthetic Methodologies for 12 Boc Aminooxy Dodecanoic Acid: Pathways and Considerations

Approaches to the Installation of the Aminooxy Functionality onto Dodecanoic Acid Scaffolds

The introduction of an aminooxy group onto a long-chain fatty acid like dodecanoic acid is a critical step in the synthesis of 12-(Boc-aminooxy)-dodecanoic acid. This functional group provides a powerful tool for chemoselective ligation reactions. nih.gov

General Principles of Aminooxy Group Introduction

The aminooxy group (-ONH2) is a potent nucleophile, a phenomenon known as the "alpha effect," attributed to the presence of a lone pair of electrons on the oxygen atom adjacent to the nitrogen. nih.govacs.org This enhanced nucleophilicity allows for efficient reactions under mild conditions. louisville.edu A primary method for introducing an aminooxy group involves the transformation of an alcohol. One common approach is a modified Mitsunobu reaction, where an alcohol is converted to an O-alkyl phthalimide, which is then subjected to hydrazinolysis to yield the aminooxy product. louisville.edu

The aminooxy group is particularly valuable for its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govlouisville.edu This reaction can be performed in aqueous conditions and is a cornerstone of "click chemistry." acs.orglouisville.edu

Specific Synthetic Routes for ω-Aminooxy-Functionalized Fatty Acids

The synthesis of ω-aminooxy-functionalized fatty acids, such as 12-(aminooxy)dodecanoic acid, typically starts from a corresponding ω-hydroxy or ω-amino fatty acid. For instance, 12-aminododecanoic acid can serve as a precursor. chemicalbook.comgoogle.com One potential pathway involves the conversion of the terminal amino group of 12-aminododecanoic acid into an aminooxy group.

A general strategy for synthesizing Boc-protected aminooxy amines involves starting from Cbz-protected amino alcohols. nih.gov While specific details for the direct synthesis of this compound are not extensively documented in the provided results, a plausible route can be inferred from general methodologies. A multi-step synthesis starting from 12-aminododecanoic acid has been reported, involving protection of the carboxylic acid, introduction of the Boc-aminooxy moiety, and subsequent deprotection of the carboxylic acid. chemicalbook.com

Another approach could involve starting with a precursor like 12-oxododecanoic acid, which can be derived from vernolic acid. google.com The oxo group can be converted to an oxime, which upon reduction and subsequent functional group manipulations, could potentially lead to the desired aminooxy-functionalized fatty acid. google.com

Principles and Practicalities of Boc Protecting Group Management

The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amino and aminooxy functionalities. total-synthesis.comnih.gov

Rationale for N-Boc Protection of the Aminooxy Moiety

The Boc group is widely employed to protect amines and related functionalities due to its stability under a broad range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov This stability allows for selective chemical transformations on other parts of the molecule without affecting the protected aminooxy group.

The Boc group is typically introduced by reacting the aminooxy-functionalized molecule with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic or sometimes neutral conditions. nih.govfishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions. The Boc group's steric bulk can also influence the reactivity and conformation of the molecule.

Chemoselective Deprotection Strategies for Boc-Aminooxy Moieties

A key advantage of the Boc protecting group is its facile removal under acidic conditions. total-synthesis.comfishersci.co.uk This allows for orthogonal deprotection strategies when other protecting groups sensitive to different conditions (e.g., Fmoc, which is base-labile) are present in the molecule. total-synthesis.comorganic-chemistry.org

The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukacsgcipr.org The mechanism involves protonation of the Boc group, leading to its fragmentation into isobutylene (B52900) and carbon dioxide, regenerating the free aminooxy group. total-synthesis.com

Care must be taken during deprotection as the intermediate tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are sometimes added to the reaction mixture. acsgcipr.org Alternative, milder deprotection methods have also been developed, including the use of Lewis acids or enzymatic methods, which can be advantageous when dealing with acid-sensitive substrates. acsgcipr.orgresearchgate.net For instance, methods using oxalyl chloride in methanol (B129727) or aqueous phosphoric acid have been reported for N-Boc deprotection. nih.govorganic-chemistry.org

Chemical Reactivity and Post Synthetic Derivatization of 12 Boc Aminooxy Dodecanoic Acid

Exploitation of the Carboxylic Acid Terminus for Covalent Modifications

The carboxylic acid moiety of 12-(Boc-aminooxy)-dodecanoic acid serves as a versatile handle for a variety of covalent modifications, most notably through the formation of amide and ester linkages. These reactions allow for the conjugation of this bifunctional linker to a wide array of molecules, including peptides, proteins, and other functionalized surfaces, while the Boc-protected aminooxy group remains inert for subsequent transformations.

Amide Bond Formation via Coupling Reagents

The formation of an amide bond from the carboxylic acid of this compound is a robust and widely employed strategy for its conjugation. This reaction typically involves the activation of the carboxyl group to facilitate nucleophilic attack by a primary or secondary amine. A variety of coupling reagents have been developed to promote this transformation efficiently, minimizing side reactions and preserving the integrity of the Boc protecting group.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the stable amide bond. chemistrysteps.com To enhance coupling efficiency and suppress side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govresearchgate.net The addition of NHS to an EDC-mediated coupling, for instance, converts the unstable O-acylisourea intermediate into a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond. researchgate.netthermofisher.com

The choice of solvent and base is also critical for successful amide bond formation. Aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used. nih.gov The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acidic byproducts of the reaction. nih.gov

Coupling Reagent CombinationAdditiveTypical Amine SubstrateKey Features
EDCNHSPrimary AminesForms a stable NHS-ester intermediate, improving efficiency and reducing hydrolysis. researchgate.netthermofisher.com
DCCHOBtPrimary and Secondary AminesMinimizes racemization and side reactions. nih.gov
HATUDIPEAVarious AminesHigh coupling efficiency, often used in solid-phase peptide synthesis.
PyBOPDIPEAVarious AminesEffective for sterically hindered amines.

Table 1: Common Coupling Reagent Systems for Amide Bond Formation

Esterification and Other Carboxyl-Directed Reactions

The carboxylic acid terminus of this compound can also undergo esterification to link it to molecules bearing hydroxyl groups. The Fischer esterification, a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. psu.edu However, for substrates sensitive to strong acidic conditions, milder methods are preferred.

One such mild method is the Steglich esterification, which utilizes DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for the esterification of acid-labile substrates. The reaction proceeds through an O-acylisourea intermediate, similar to amide bond formation, which then reacts with the alcohol.

Furthermore, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with alcohols to form esters. This method, however, is less commonly used for complex molecules due to its harsh conditions.

Esterification MethodReagentsKey Features
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Equilibrium-driven, often requires excess alcohol or removal of water. psu.edu
Steglich EsterificationAlcohol, DCC, DMAP (catalytic)Mild conditions, suitable for acid-labile substrates.
Acyl Chloride FormationThionyl Chloride or Oxalyl Chloride, then AlcoholHighly reactive intermediate, may not be suitable for sensitive molecules.

Table 2: Selected Esterification Methods

Reactivity Profile of the Unmasked Aminooxy Group: Foundations for Chemoselective Ligation

A key feature of this compound is the Boc-protected aminooxy group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. youtube.com Once the desired modifications have been performed on the carboxylic acid terminus, the Boc group can be selectively cleaved, typically using trifluoroacetic acid (TFA), to reveal the highly nucleophilic aminooxy group. This unmasked aminooxy group is the cornerstone for subsequent chemoselective ligation reactions.

Oxime Ligation Chemistry: Mechanism and Selectivity

The most prominent reaction of the unmasked aminooxy group is oxime ligation, a powerful and bioorthogonal conjugation technique. This reaction involves the condensation of the aminooxy group with an aldehyde or a ketone to form a stable oxime bond. rsc.orgmdpi.com The reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups typically found in biological systems, such as amines, alcohols, and thiols. rsc.org

The mechanism of oxime formation involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the oxime. The reaction is generally fastest at a slightly acidic pH (around 4-5), which facilitates the dehydration step. The stability of the resulting oxime bond is a significant advantage over other imine-based linkages, such as hydrazones, which are more susceptible to hydrolysis. mdpi.com The rate of oxime ligation can be significantly accelerated by the use of catalysts, with aniline (B41778) and its derivatives being particularly effective. nih.gov

The chemoselectivity and stability of the oxime bond make it an invaluable tool for the construction of complex bioconjugates. For instance, a molecule functionalized with 12-(aminooxy)-dodecanoic acid (after Boc deprotection) can be selectively ligated to a protein or a cell surface that has been engineered to display an aldehyde or ketone group.

Other Condensation Reactions and Functional Group Transformations of Aminooxy Moieties

While oxime ligation is the most prevalent reaction, the unmasked aminooxy group can participate in other condensation reactions. For example, it can react with other electrophilic partners, although these reactions are less common in the context of bioconjugation due to potential cross-reactivity.

Furthermore, the aminooxy group itself can be subject to further functional group transformations, although this is less common as the primary utility of this moiety lies in its ability to form oxime bonds. The inherent nucleophilicity of the nitrogen atom in the aminooxy group could potentially allow for reactions with strong electrophiles under specific conditions, leading to N-functionalized derivatives. However, such transformations would need to be carefully controlled to avoid competing reactions and would likely be less chemoselective than oxime ligation. The primary focus in the application of this compound remains the strategic unmasking of the aminooxy group for highly specific and efficient oxime bond formation.

Applications of 12 Boc Aminooxy Dodecanoic Acid As a Key Building Block in Interdisciplinary Research

Advanced Bioconjugation in Peptide and Protein Sciences

The ability to selectively modify peptides and proteins is paramount for understanding their function and for developing new therapeutic and diagnostic agents. 12-(Boc-aminooxy)-dodecanoic acid plays a pivotal role in this arena through its application in creating well-defined and functional biomolecular conjugates.

Engineering of Peptide-Based Constructs with Aminooxy Functionality

The introduction of an aminooxy group onto a peptide backbone provides a powerful handle for subsequent modifications. The synthesis of peptides containing this functionality can be challenging due to the reactive nature of the aminooxy moiety. nih.gov However, the use of protected forms, such as this compound, allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov The Boc protecting group ensures the stability of the aminooxy group during the peptide chain assembly and can be removed under specific conditions to reveal the reactive aminooxy handle for further conjugation. chemimpex.comnih.gov This strategy enables the creation of peptide-based constructs with precisely placed aminooxy functionalities, ready for a variety of bioconjugation reactions.

Site-Specific Protein Modification and Labeling through Oxime Ligation

A cornerstone of modern bioconjugation is the ability to achieve site-specific modification of proteins, which preserves their native structure and function. escholarship.org Oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone, has become a widely used method for this purpose. nih.gov This reaction is highly chemoselective, proceeds under mild, aqueous conditions, and forms a stable oxime bond. nih.gov

The process typically involves the introduction of a carbonyl group (aldehyde or ketone) onto the protein of interest through various enzymatic or chemical methods. Subsequently, a molecule containing a deprotected aminooxy group, derived from a precursor like this compound, can be reacted with the engineered protein. This results in the formation of a stable conjugate. The long dodecanoic acid chain of the linker can also influence the properties of the final conjugate, for instance, by providing a hydrophobic spacer.

ReagentFunctionKey Features
This compound Provides a protected aminooxy group for incorporation into molecules.Contains a Boc protecting group and a carboxylic acid for coupling.
Aldehyde- or Ketone-modified Protein The target for oxime ligation.Engineered to contain a specific reactive carbonyl group.
Aniline (B41778) (catalyst) Accelerates the rate of oxime bond formation. nih.govOften used to improve reaction efficiency. nih.gov

Development of Bioconjugated Probes for Biochemical Investigations

The ability to attach various probes, such as fluorescent dyes, biotin, or other reporter molecules, to peptides and proteins is essential for studying their localization, interactions, and dynamics within complex biological systems. This compound serves as a versatile linker for the creation of such bioconjugated probes.

Researchers can first couple the carboxylic acid end of this compound to a probe molecule. Following deprotection of the Boc group, the resulting aminooxy-functionalized probe can then be ligated to a carbonyl-containing peptide or protein via oxime chemistry. This modular approach allows for the synthesis of a wide array of probes for diverse biochemical investigations, including protein-protein interaction studies and cellular imaging. nih.govnih.gov

Synthesis of Precisely Engineered Glycoconjugates and Multivalent Carbohydrate Architectures

Glycoconjugates, molecules containing carbohydrates linked to other biomolecules like proteins or lipids, are fundamental to many biological processes. nih.gov The synthesis of well-defined glycoconjugates is crucial for unraveling the complexities of the "glycocode."

Glycan Functionalization with Aminooxy-Containing Moieties for Defined Conjugation

To create synthetic glycoconjugates, carbohydrates must first be functionalized with a reactive handle suitable for conjugation. This compound provides an effective tool for this purpose. The carboxylic acid group can be coupled to a hydroxyl group on the carbohydrate, often at the anomeric position, to introduce the protected aminooxy linker.

Once the Boc group is removed, the resulting aminooxy-glycan is ready for ligation to a protein or other molecule containing an aldehyde or ketone. nih.gov This method allows for the precise and covalent attachment of carbohydrates to various scaffolds, facilitating the study of their biological roles. nih.gov

Construction of Glycoclusters for Probing Carbohydrate-Protein Interactions

Many biologically significant carbohydrate-protein interactions are characterized by low affinity but high avidity, meaning they rely on the simultaneous binding of multiple carbohydrate ligands to a protein. To mimic these multivalent interactions, researchers construct "glycoclusters," which are molecules that display multiple copies of a specific carbohydrate.

This compound can be instrumental in the assembly of these glycoclusters. By attaching the aminooxy-functionalized glycans (prepared as described above) to a multivalent scaffold containing multiple carbonyl groups, precisely defined glycoclusters can be synthesized. These synthetic glycoclusters are invaluable tools for studying the intricacies of carbohydrate-protein recognition events, which are central to processes such as cell adhesion, immune response, and pathogen infection. nih.gov

Contributions to Drug Discovery and Combinatorial Chemistry

The inherent modularity of this compound makes it a powerful asset in the fields of drug discovery and combinatorial chemistry. The presence of two distinct reactive sites—the carboxylic acid and the latent aminooxy group—allows for stepwise chemical modifications, enabling the systematic construction of large and diverse compound libraries.

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for biological activity. cymitquimica.com The use of molecular scaffolds, to which various building blocks can be attached, is a cornerstone of this approach. This compound is an exemplary scaffold molecule due to its bifunctional nature.

The carboxylic acid end of the molecule can be readily coupled to an amine-containing solid support or another molecular core. Following this attachment, the Boc (tert-butyloxycarbonyl) protecting group on the aminooxy terminus can be removed under acidic conditions. This reveals the highly reactive aminooxy group, which can then be reacted with a diverse panel of aldehydes or ketones to form stable oxime ethers. nih.govacs.org This reaction, known as oxime ligation, is highly efficient and proceeds under mild conditions, making it ideal for combinatorial synthesis. acs.org

By employing a "split-and-pool" synthesis strategy, libraries of immense chemical diversity can be generated. In this process, a solid support is initially coupled with this compound. The support is then split into multiple portions, and each portion is reacted with a different aldehyde or ketone, leading to a unique set of compounds. This methodology allows for the creation of tens of thousands of distinct molecules in a systematic fashion, significantly accelerating the discovery of new bioactive compounds. acs.org

Table 1: Properties of this compound

Property Value
CAS Number 1262960-18-8 cymitquimica.combiosynth.com
Molecular Formula C17H33NO5 cymitquimica.com
Molecular Weight 331.45 g/mol cymitquimica.com

| Purity | Min. 95% cymitquimica.com |

The rational design of therapeutic agents often involves a modular approach, where a drug candidate is assembled from distinct molecular fragments, each contributing a specific function (e.g., targeting, solubility, potency). The unique structure of this compound makes it an ideal linker for connecting these different modules.

For instance, a targeting moiety, such as a peptide that recognizes a specific cancer cell receptor, can be attached to the carboxylic acid end of the molecule. Subsequently, a therapeutic payload, like a cytotoxic drug containing an aldehyde group, can be conjugated to the deprotected aminooxy end via oxime ligation. The long dodecanoic acid chain acts as a flexible spacer, ensuring that the two conjugated moieties can function independently without steric hindrance.

This modularity allows researchers to systematically optimize the properties of a potential drug. Different targeting agents, payloads, and even linker lengths can be readily substituted to fine-tune the efficacy and pharmacokinetic profile of the therapeutic agent. The chemoselective nature of the aminooxy-aldehyde ligation is particularly advantageous, as it allows for the conjugation of complex biomolecules in the presence of other functional groups without the need for extensive protecting group strategies. researchgate.net

Integration into Functional Materials Science and Engineering

The chemical reactivity and defined structure of this compound also lend themselves to applications in materials science, particularly in the creation of functional surfaces, polymers, and nanomaterials with tailored properties.

The development of biosensors and other diagnostic devices often relies on the immobilization of specific biorecognition elements (e.g., peptides, DNA, glycans) onto a solid surface. nih.govnih.gov this compound serves as an effective linker for this purpose.

The carboxylic acid can be used to anchor the molecule to a surface that has been pre-functionalized with amine groups. After deprotection of the aminooxy group, the surface becomes reactive towards aldehydes or ketones. This allows for the covalent attachment of biomolecules that have been modified to contain a carbonyl group. This method has been successfully used to create glycan-immobilized biosensors for detecting proteins and viruses. nih.gov The stability of the resulting oxime bond ensures the robustness of the sensor surface.

This strategy can be used to create microarrays where different biomolecules are patterned in specific locations, enabling high-throughput screening of biological interactions. The ability to control the surface density of the immobilized molecules is a key advantage of this approach. utwente.nl

The properties of polymers and nanomaterials can be precisely controlled by incorporating functional molecules into their structure. This compound can be integrated into polymeric materials to impart specific functionalities.

For example, it can be used as a comonomer in polymerization reactions to create polymers with pendant-protected aminooxy groups. After polymerization, these groups can be deprotected and used for subsequent modifications, such as cross-linking to form hydrogels or attaching bioactive molecules. This post-polymerization modification strategy allows for the creation of materials with tunable properties. uu.nl For example, hydrogels formed using oxime ligation have demonstrated tunable mechanical properties and swelling ratios. nih.govmcmaster.ca

Similarly, the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes, can be functionalized with this compound. The carboxylic acid can bind to the nanomaterial surface, while the aminooxy group provides a handle for attaching other molecules, such as targeting ligands or imaging agents. This enables the development of sophisticated nanomaterials for applications in drug delivery, medical imaging, and diagnostics. acs.orgchemrxiv.org

Table 2: Key Chemical Groups and Their Roles

Functional Group Role in Application
Carboxylic Acid Anchoring to amine-functionalized surfaces, solid supports, or molecules.
Boc-Protected Aminooxy A stable, latent reactive group that can be deprotected to reveal a highly reactive nucleophile.
Aminooxy (deprotected) Reacts specifically with aldehydes and ketones to form stable oxime bonds (oxime ligation). nih.govacs.org

| Dodecanoic Acid Chain | Acts as a long, flexible hydrophobic spacer, preventing steric hindrance between conjugated moieties. |

Concluding Remarks and Future Perspectives in 12 Boc Aminooxy Dodecanoic Acid Research

Emerging Trends in Synthetic Strategies for Aminooxy-Containing Molecules

The synthesis of aminooxy-functionalized molecules, including 12-(Boc-aminooxy)-dodecanoic acid, is a cornerstone for their application in life sciences. Future synthetic strategies are evolving towards greater efficiency, scalability, and diversity. An established method for introducing the aminooxy group involves a Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to release the protected aminooxy functionality. nih.gov This two-step process is reliable for creating both linear and multivalent aminooxy-containing molecules. nih.gov

Research is also focused on novel and sustainable routes to key precursors like 12-aminododecanoic acid, the monomer for Nylon-12. google.comnih.gov Traditional chemical synthesis is being challenged by biocatalytic methods. nih.gov For instance, multi-enzyme cascades have been developed to produce ω-aminocarboxylic acids from renewable resources like vegetable oils and glucose. nih.govnih.gov One such pathway uses enzymes from the oxylipin pathway, lipoxygenase and hydroperoxide lyase, coupled with a ω-transaminase to convert linoleic acid into 12-aminododecenoic acid. nih.gov Another approach engineers E. coli to convert lauric acid or even glucose directly into 12-aminododecanoic acid. nih.govresearchgate.net These bio-based syntheses provide a greener alternative for producing the C12 backbone, which can then be chemically modified to yield this compound.

Expanding the Scope of Bioconjugation and Bioorthogonal Chemistry Applications

The aminooxy group is a powerful tool in bioconjugation due to its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govbroadpharm.com This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. nih.gov The aminooxy group is more nucleophilic than a standard amine, and the resulting oxime bond is significantly more stable against hydrolysis than a hydrazone or imine bond. nih.goviris-biotech.de

The compound this compound is a heterobifunctional linker, designed to connect two different molecular entities. The terminal carboxylic acid can be activated to form a stable amide bond with an amine-containing molecule (e.g., a protein, peptide, or amino-modified surface), while the Boc-protected aminooxy group remains inert. chemicalbook.com Following this initial conjugation, the Boc protecting group can be removed under mild acidic conditions, exposing the reactive aminooxy group. chemicalbook.com This newly available functional handle can then be used to ligate a second molecule containing an aldehyde or ketone, such as a modified carbohydrate, a drug, or an imaging agent. nih.govnih.gov

Future research will expand the application of such linkers in constructing increasingly complex biomolecular architectures.

Protein and Peptide Modification : Creating precisely modified proteins and peptides for therapeutic or diagnostic purposes. iris-biotech.dewm.edu For example, attaching targeting moieties or payload molecules to antibodies to create antibody-drug conjugates (ADCs).

Glycoconjugate Synthesis : The chemoselective nature of oxime ligation allows for the conjugation of unprotected carbohydrates to proteins or surfaces, facilitating the study of carbohydrate-protein interactions, such as those involved in HIV infection or bacterial pathogenesis. nih.govfrontiersin.org

Nucleic Acid Functionalization : Aminooxy click chemistry is being used to synthesize modified nucleosides for incorporation into oligonucleotides, enabling the attachment of multiple ligands for therapeutic applications. nih.gov

The long dodecanoic acid chain of the linker can also modulate the physicochemical properties, such as solubility and aggregation, of the final conjugate, a feature that is increasingly being exploited in drug development. chemimpex.com

Innovations in Targeted Delivery Systems and Molecular Imaging Probes

Targeted drug delivery systems (DDS) aim to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. ijpsjournal.comwalshmedicalmedia.com Similarly, molecular imaging probes require precise targeting to generate high-contrast images of biological processes or disease markers. nih.gov Bifunctional linkers like this compound are critical components in the design of these advanced systems. nih.govresearchgate.net

Innovations in this field are driven by the need for modular and versatile platforms. The dual functionality of this compound allows for a "plug-and-play" approach:

The carboxylic acid can anchor the linker to a carrier system, such as a liposome, a polymeric nanoparticle, or a dendrimer. walshmedicalmedia.com The long hydrophobic C12 chain is particularly well-suited for integration into lipid-based nanocarriers.

The deprotected aminooxy group serves as a conjugation point for a targeting ligand (e.g., an antibody fragment, peptide, or small molecule) that recognizes a specific cell surface receptor, or for an imaging agent (e.g., a fluorophore or a chelator for a radionuclide). nih.gov

Table 1: Research Findings on Aminooxy Linkers in Biotechnology
Application AreaLinker Type/StrategyKey Research FindingReference
Glycoconjugate SynthesisHydrophilic aminooxy-containing linkers and trivalent coresFacilitated the facile synthesis of multivalent glycoconjugates for studying protein-carbohydrate interactions relevant to HIV-1. nih.gov
Nucleic Acid ConjugationAminooxy click chemistry (AOCC) on nucleoside building blocksEnabled the bis-homo and bis-hetero conjugation of various biologically relevant ligands to oligonucleotides. nih.gov
Protein ConjugationAminooxy-thiol heterobifunctional linkerDeveloped an efficient protocol for coupling saccharides to proteins via thioether and subsequent oxime linkages. nih.gov
Molecular ImagingLinker modification in FAP-targeted probesReplacing a glycine (B1666218) linker with D-alanine in a FAP-targeted imaging probe enhanced tumor uptake. nih.gov
Nanoparticle FunctionalizationThiol-terminated linker with an aminooxy-PEG domainSuccessfully attached cypate (B1246621) fluorophores to gold nanoparticles via a stable oxime bond, superior to amide coupling. louisville.edu

Advanced Applications in Smart Materials and Nanobiotechnology

The functionalization of surfaces is key to creating advanced materials with tailored properties for applications ranging from biosensors to medical implants. researchgate.net Nanobiotechnology, in particular, leverages the unique properties of nanoscale materials by decorating their surfaces with biological or biomimetic molecules. nih.gov

This compound is an ideal candidate for surface modification. The carboxylic acid can be used to form a covalent bond or a self-assembled monolayer on a variety of substrates, including metal oxides and gold nanoparticles (often after conversion to a thiol). louisville.eduresearchgate.net The long alkyl chain contributes to the formation of a stable, ordered layer. After deprotection, the surface becomes decorated with reactive aminooxy groups. These groups can then be used to immobilize biomolecules with exquisite control and orientation.

Future applications in this domain include:

Smart Surfaces : Creating surfaces that can selectively capture cells, proteins, or pathogens from complex mixtures. For example, functionalizing a biosensor chip to detect specific aldehydes or ketones released by bacteria.

Biocompatible Coatings : Modifying implantable medical devices with layers of biocompatible polymers or anti-fouling agents attached via the aminooxy linker to improve their integration with host tissue and reduce rejection. nih.gov

Functionalized Nanoparticles : Researchers have used aminooxy-terminated linkers to attach fluorescent dyes to gold nanoparticles. louisville.edu This strategy can be extended to attach enzymes, antibodies, or DNA strands, creating multifunctional nanoprobes for diagnostics and theranostics.

Q & A

Q. What synthetic methodologies are reported for introducing the Boc-aminooxy group to dodecanoic acid?

The Boc-aminooxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, ω-hydroxy dodecanoic acid derivatives can be functionalized using Boc-protected hydroxylamine under Mitsunobu conditions or carbodiimide-mediated coupling . Purification often involves silica gel chromatography, with confirmation by 1^1H NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and LC-MS (target [M+H]+ = 375.4 g/mol).

Q. How can the purity and stability of 12-(Boc-aminooxy)-dodecanoic acid be validated under experimental conditions?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm (amide bond absorption).
  • TGA/DSC : Assess thermal stability (decomposition >150°C based on analogous dodecanoic acid derivatives) .
  • Hydrolytic stability : Incubate in buffer solutions (pH 2–9) and monitor Boc group cleavage via FT-IR (loss of C=O stretch at ~1680 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1^1H/13^{13}C NMR : Confirm Boc group integrity (e.g., tert-butyl carbons at ~28 ppm in 13^{13}C NMR).
  • HRMS : Exact mass verification (e.g., calculated for C17_{17}H33_{33}NO5_5: 347.2307 Da).
  • IR Spectroscopy : Detect aminooxy N–O stretches at ~950 cm⁻¹ .

Advanced Research Questions

Q. How does the Boc-aminooxy group influence the solubility and reactivity of dodecanoic acid in bioconjugation reactions?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but may reduce aqueous compatibility. For bioconjugation (e.g., oxime ligation), the aminooxy moiety reacts selectively with ketones/aldehydes at pH 4–5. Kinetic studies show a second-order rate constant of ~0.1 M⁻¹s⁻¹ for analogous aminooxy-acid reactions .

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?

  • Enzymatic catalysis : Fusion constructs like CYP153A-BM3 improve terminal hydroxylation regioselectivity (>95% for ω-hydroxy intermediates) .
  • Protecting group tactics : Use orthogonal protections (e.g., Fmoc for carboxyl groups) to avoid side reactions during Boc deprotection (TFA-sensitive) .

Q. How can contradictions in reported bioactivity data for aminooxy-dodecanoic acid derivatives be resolved?

Discrepancies in IC50_{50} values (e.g., 1.06 nM vs. 312 nM for sEH inhibitors) may arise from:

  • Assay conditions : Buffer ionic strength (e.g., 50 mM vs. 100 mM phosphate) alters enzyme kinetics.
  • Substrate delivery : Co-solvents (e.g., DMSO >1% v/v) inhibit activity. Validate using two-phase systems (aqueous/organic) to maintain substrate solubility without cytotoxicity .

Q. What computational tools predict the ADME properties of this compound?

  • In silico models : SwissADME predicts moderate intestinal absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s) but low blood-brain barrier penetration (log BB < -1).
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4 clearance >90% in hepatic microsomes) .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature (30–80°C), catalyst loading (1–5 mol%), and solvent polarity (logP 1–4) .
  • Bioactivity Validation : Pair in vitro assays (e.g., sEH inhibition) with molecular docking (PDB: 4Q6L) to correlate structural motifs with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.